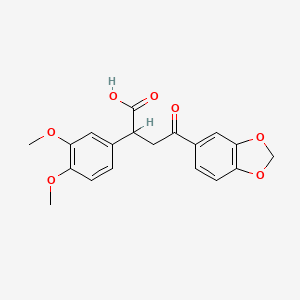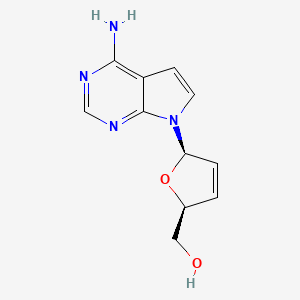
7-Deaza-2',3'-didehydrodideoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-2’,3’-didehydrodideoxyadenosine is a nucleoside analogue that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is a modified form of adenosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and the 2’ and 3’ hydroxyl groups are removed. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research .
Métodos De Preparación
The synthesis of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 7-deazaadenine base: This is achieved by substituting the nitrogen atom at the 7-position with a carbon atom.
Glycosylation: The 7-deazaadenine base is then glycosylated with a suitable sugar moiety to form the nucleoside.
Dehydration: The 2’ and 3’ hydroxyl groups are removed through a dehydration reaction to yield the final product.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the employment of automated synthesis equipment to streamline the process .
Análisis De Reacciones Químicas
7-Deaza-2’,3’-didehydrodideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as copper sulfate, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the purine ring or the sugar moiety .
Aplicaciones Científicas De Investigación
7-Deaza-2’,3’-didehydrodideoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mecanismo De Acción
The mechanism of action of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective against rapidly dividing cells, such as viruses and cancer cells .
Comparación Con Compuestos Similares
7-Deaza-2’,3’-didehydrodideoxyadenosine is unique compared to other nucleoside analogues due to its specific structural modifications. Similar compounds include:
2’,3’-dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups but retains the nitrogen atom at the 7-position.
7-Deazaadenosine: Contains the 7-deaza modification but retains the 2’ and 3’ hydroxyl groups.
2’,3’-didehydrodideoxyadenosine: Lacks both the 2’ and 3’ hydroxyl groups but does not have the 7-deaza modification.
The unique combination of the 7-deaza modification and the absence of the 2’ and 3’ hydroxyl groups in 7-Deaza-2’,3’-didehydrodideoxyadenosine imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
Propiedades
Número CAS |
64702-16-5 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H12N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h1-4,6-7,9,16H,5H2,(H2,12,13,14)/t7-,9+/m0/s1 |
Clave InChI |
KSGFFYDWGPAEFZ-IONNQARKSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
SMILES canónico |
C1=CC(OC1CO)N2C=CC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


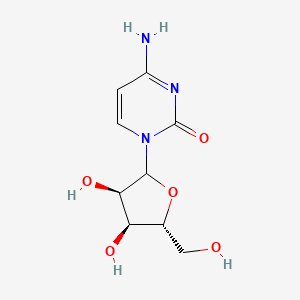
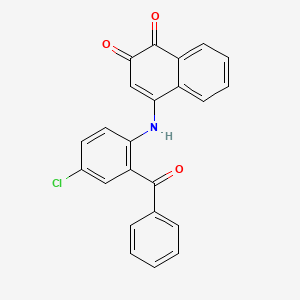


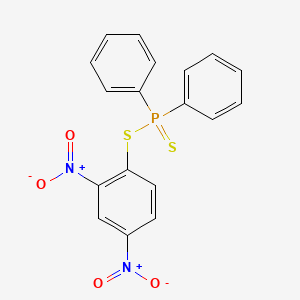

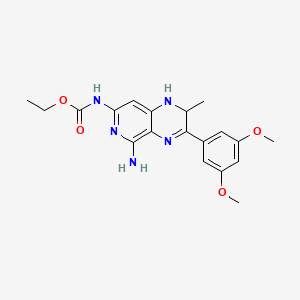
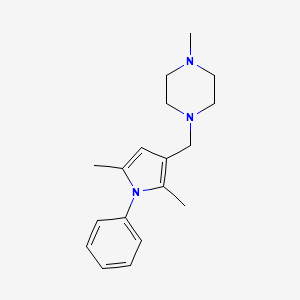
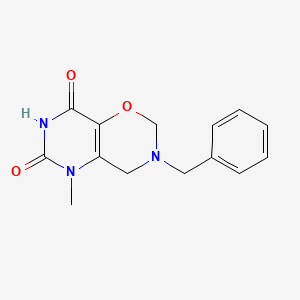
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

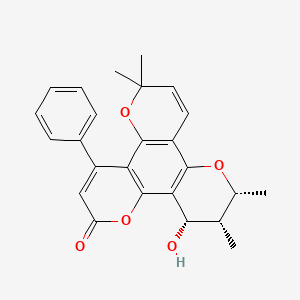
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
